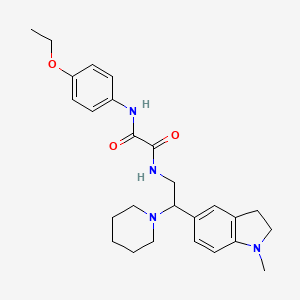

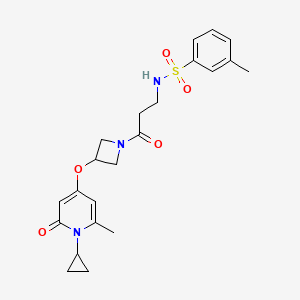

![molecular formula C8H11N3O3 B2840304 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid CAS No. 1909286-60-7](/img/structure/B2840304.png)

1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” is a compound with the molecular weight of 197.19 . It is a powder at room temperature . The IUPAC name for this compound is 1-((1R,2R)-2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid .

Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, can be achieved through various methods . One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes . This reaction is reliable, regioselective, and high-yielding .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The compound also contains a hydroxycyclopentyl group and a carboxylic acid group .Chemical Reactions Analysis

Triazole compounds, including “this compound”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 197.19 . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Triazoles, including derivatives like 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid, have garnered attention in medicinal chemistry for their diverse biological activities. Research indicates that these compounds can act as bioisosteres for various functional groups, such as amides, esters, and carboxylic acids, making them versatile scaffolds for drug design. For example, a study highlighted the synthesis of 1,2,3-triazole derivatives through copper(I)-catalyzed azide–alkyne cycloaddition, exploring their potential as 17β-HSD1 inhibitors for breast cancer treatment. These compounds demonstrated good molecular scaffold characteristics for inhibiting 17β-HSD1, underscoring their potential in developing new therapeutic agents for mammary tumors (Hernández-López et al., 2020).

Synthesis of Bioactive Compounds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives has been explored for creating bioactive compounds based on the triazole scaffold. This approach aims to develop collections of peptidomimetics or biologically active compounds. A method leveraging ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides provides a protected version of this triazole amino acid, which is then used to synthesize triazole-containing dipeptides and HSP90 inhibitors, demonstrating the versatility of triazole derivatives in drug discovery (Ferrini et al., 2015).

Chemical and Biological Properties of Triazoles

Research on the chemistry of 1,2,3-triazoles reveals their application as light stabilizers, optical brightening agents, and precursors for azapurines and similar heterocyclic systems with potential anti-carcinogenic properties. The thermal cycloaddition of azides to acetylenes provides a versatile route to 1,2,3-triazoles, incorporating a wide range of substituents for various applications (Gilchrist & Gymer, 1974).

Novel Triazole Derivatives for Therapeutic Applications

A review of patents between 2008 and 2011 on 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole derivatives underscores the triazoles' significance in developing new drugs with diverse biological activities. These derivatives have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating the ongoing interest and potential of triazole-based compounds in addressing various health conditions (Ferreira et al., 2013).

Zukünftige Richtungen

The future directions for “1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their versatile biological activities, these compounds could be synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .

Wirkmechanismus

Target of Action

Triazole compounds, in general, are known to interact with a variety of enzymes and receptors due to their ability to mimic amide bonds .

Mode of Action

Triazoles are known to bind in the biological system and show diverse biological activities

Biochemical Pathways

Triazoles are known to have diverse biological activities, suggesting they may affect multiple pathways .

Result of Action

Given the diverse biological activities of triazoles, it is likely that this compound may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPYANWHSJEFHD-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

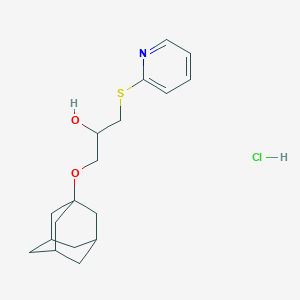

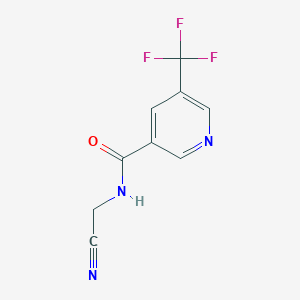

![N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)

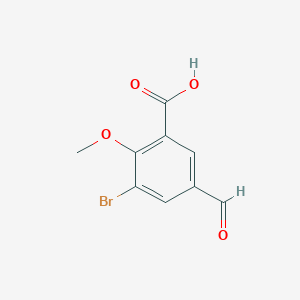

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)

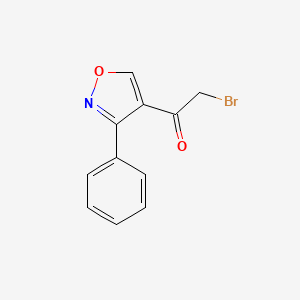

![1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2840231.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2840233.png)

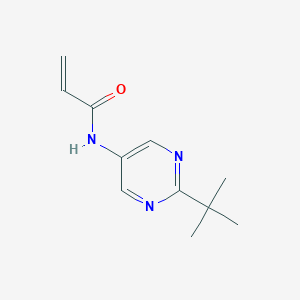

![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

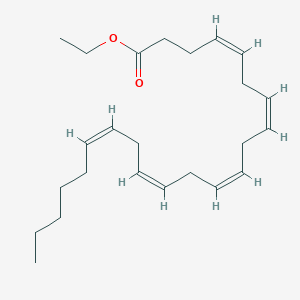

![N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide](/img/structure/B2840242.png)